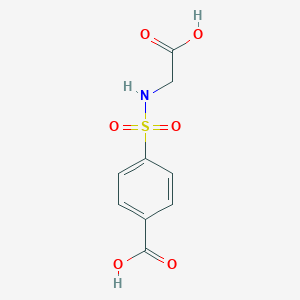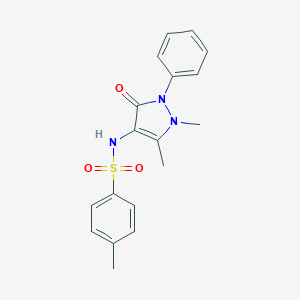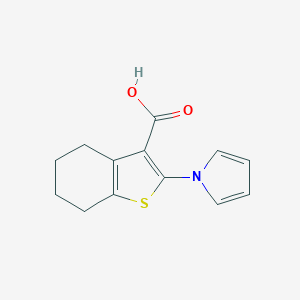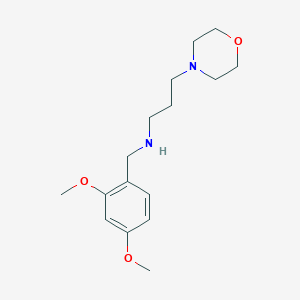![molecular formula C21H25N3O6 B366531 5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID CAS No. 765924-80-9](/img/structure/B366531.png)
5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID is an aromatic amine compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID involves multiple steps. The process typically starts with the preparation of the core benzoic acid structure, followed by the introduction of the amino and morpholinyl groups through a series of reactions. Specific reagents and conditions vary, but common steps include:
Nitration: of the aromatic ring.
Reduction: of the nitro group to an amino group.
Substitution: reactions to introduce the methoxy and morpholinyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, using automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups .
Scientific Research Applications
5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-beta-alanine
- N-benzyl-2-methyl-3-phenyl-beta-alanine
- 3-(2-naphthyl)-beta-alanine
Uniqueness
5-({[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
765924-80-9 |
|---|---|
Molecular Formula |
C21H25N3O6 |
Molecular Weight |
415.4g/mol |
IUPAC Name |
5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C21H25N3O6/c1-28-19-10-14(2-5-18(19)30-13-20(22)25)12-23-15-3-4-17(16(11-15)21(26)27)24-6-8-29-9-7-24/h2-5,10-11,23H,6-9,12-13H2,1H3,(H2,22,25)(H,26,27) |
InChI Key |
DHTXANYWBYFQRT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)OCC(=O)N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)OCC(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole](/img/structure/B366463.png)
![Methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoate](/img/structure/B366476.png)
![3-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE](/img/structure/B366482.png)


![N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]-2H-tetrazol-5-amine](/img/structure/B366497.png)
![4-[(5-Methylthiophen-2-yl)methylamino]phenol](/img/structure/B366498.png)
![N-[(3-methoxyphenyl)methyl]butan-1-amine](/img/structure/B366510.png)

![2-(4-Morpholinyl)-5-[(1-naphthylmethyl)amino]benzoic acid](/img/structure/B366532.png)
![{4-[(2,6-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B366535.png)
